5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This forms the thiophene-2-carboxamide intermediate.
Next, the sulfonamide group is introduced through a nucleophilic substitution reaction, where the intermediate is treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as triethylamine. The final step involves the attachment of the tetrahydronaphthalene moiety, which can be achieved through a reductive amination reaction, where the intermediate is reacted with 1,2,3,4-tetrahydronaphthalen-1-ylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety. Purification steps, such as recrystallization or column chromatography, would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Reducing agents like tin (Sn) or iron (Fe) in acidic conditions are employed.
Substitution: : Tosyl chloride and a base like triethylamine are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Thiophene-2-carboxamide with an amine group.
Substitution: : Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It may find use in the development of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the thiophene ring and the tetrahydronaphthalene moiety. Similar compounds include:
Thiophene-2-carboxamide derivatives: : These compounds share the thiophene-2-carboxamide core but differ in their substituents.
Sulfonamide derivatives: : These compounds contain sulfonamide groups but may have different aromatic rings or substituents.
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)11-12-28-21(31)18-9-4-5-10-19(18)29-22(28)26-27-23(29)32-14-16-7-6-8-17(24)13-16/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYMRVQHJDXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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